

# Spectroscopic Data of Isobutyl Vinyl Ether: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Isobutyl vinyl ether*

Cat. No.: *B089885*

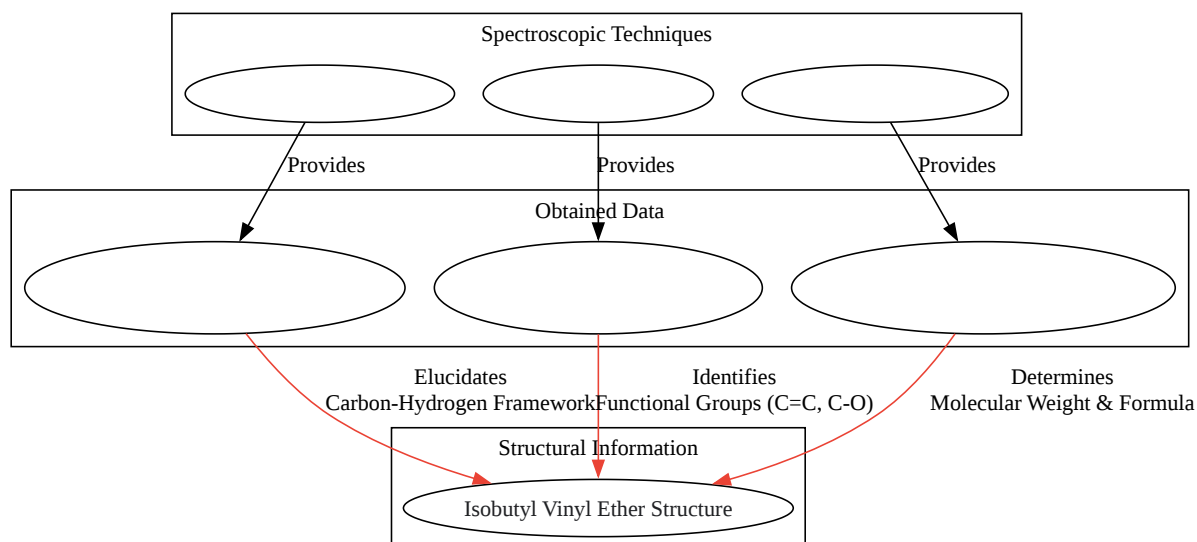
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This technical guide provides a comprehensive overview of the key spectroscopic data for **isobutyl vinyl ether**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols relevant for the acquisition of such spectra, intended to aid researchers in their analytical endeavors.

## Structural and Spectroscopic Overview

**Isobutyl vinyl ether** is a colorless liquid with the chemical formula  $C_6H_{12}O$ . Its structure consists of an isobutyl group attached to a vinyl ether moiety. The spectroscopic data presented below provides characteristic fingerprints that allow for the unambiguous identification and characterization of this compound.



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## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **isobutyl vinyl ether** are presented below.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **isobutyl vinyl ether** in deuterated chloroform ( $\text{CDCl}_3$ ) exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.47	dd	1H	14.3, 6.8	=CH-O
4.18	dd	1H	14.3, 2.2	=CH <sub>2</sub> (trans)
3.98	dd	1H	6.8, 2.2	=CH <sub>2</sub> (cis)
3.45	d	2H	6.7	-O-CH <sub>2</sub> -
1.95	m	1H	6.7	-CH(CH <sub>3</sub> ) <sub>2</sub>
0.96	d	6H	6.7	-CH(CH <sub>3</sub> ) <sub>2</sub>

## <sup>13</sup>C NMR Spectroscopic Data

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the unique carbon environments within the **isobutyl vinyl ether** molecule.

Chemical Shift (δ) ppm	Assignment
152.1	=CH-O
86.5	=CH <sub>2</sub>
75.8	-O-CH <sub>2</sub> -
28.4	-CH(CH <sub>3</sub> ) <sub>2</sub>
19.3	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for **isobutyl vinyl ether** are summarized below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3115	Medium	=C-H stretch
2960-2870	Strong	C-H stretch (alkyl)
1620	Strong	C=C stretch (vinyl)
1200	Strong	C-O-C stretch (ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **isobutyl vinyl ether** shows a molecular ion peak and several characteristic fragment ions.

Mass-to-Charge (m/z)	Relative Intensity (%)	Assignment
100	15	[M] <sup>+</sup> (Molecular Ion)
85	30	[M - CH <sub>3</sub> ] <sup>+</sup>
57	100	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (isobutyl cation)
43	40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	95	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A solution of **isobutyl vinyl ether** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-220 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

## Infrared (IR) Spectroscopy (FT-IR)

- **Sample Preparation:** For a liquid sample like **isobutyl vinyl ether**, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- **Instrument Setup:** A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This background is automatically subtracted from the sample spectrum.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid like **isobutyl vinyl ether**, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, a small amount of a dilute solution of the sample is injected into the GC, which separates it from the solvent before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.<sup>[1][2][3]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its  $m/z$  value. The data is processed by the instrument's software to produce the final spectrum.

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